2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid
Description
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(12(14)15)13-7-6-10-4-2-3-5-11(10)8-13/h2-5,9H,6-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBXROBGMOSNAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid
The following technical guide provides an in-depth analysis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
This compound is a non-proteinogenic amino acid derivative featuring a 1,2,3,4-tetrahydroisoquinoline (THIQ) core fused to a propanoic acid tail. Structurally, it represents a constrained analog of N-benzylalanine , where the benzyl nitrogen substituent is cyclized back onto the phenyl ring. This cyclization restricts conformational freedom, making the molecule a valuable scaffold for peptidomimetics , enzyme inhibitors (e.g., PRMT5, ACE), and G-protein coupled receptor (GPCR) ligands.
This guide details the physicochemical properties, synthetic pathways, and pharmacological utility of this compound, designed for researchers in drug discovery and organic synthesis.
Chemical Structure & Stereochemistry
The molecule consists of a lipophilic tetrahydroisoquinoline ring system attached via its secondary nitrogen (position 2) to the
Structural Analysis
-
Core Scaffold: 1,2,3,4-Tetrahydroisoquinoline (a reduced form of isoquinoline).
-
Functionalization: N-alkylation at the 2-position with a 2-carboxyethyl group.[1]
-
Chirality: The
-carbon of the propanoic acid moiety is a chiral center. The compound exists as two enantiomers: (R) and (S).-
(S)-Enantiomer: Analogous to L-alanine derivatives.
-
(R)-Enantiomer: Analogous to D-alanine derivatives.
-
-
Conformational Constraint: Unlike linear N-benzyl amino acids, the THIQ ring locks the N-C(benzyl) bond rotation, reducing the entropy penalty upon binding to biological targets.
Visualization: Pharmacophore Features
The following diagram illustrates the key structural zones of the molecule.
Figure 1: Pharmacophore segmentation of this compound.
Physicochemical Properties[1][2][3][4][5][6][7]
The compound exhibits amphoteric behavior due to the presence of both a tertiary amine and a carboxylic acid.
| Property | Value / Description | Notes |
| CAS Number | 938350-35-7 (HCl hydrate)1265964-21-3 (HCl) | Free acid is often generated in situ or isolated as a zwitterion. |
| Molecular Formula | C₁₂H₁₅NO₂ | |
| Molecular Weight | 205.25 g/mol | |
| Solubility | Water (High for HCl salt), DMSO, Methanol | Free acid has lower water solubility near pI. |
| pKa (Acid) | ~2.3 (Predicted) | Carboxylic acid deprotonation. |
| pKa (Base) | ~8.5 (Predicted) | Tertiary amine protonation. |
| LogP | 0.5 – 1.2 | Moderately lipophilic; crosses membranes effectively. |
| Appearance | White to off-white crystalline powder | Hygroscopic in salt form. |
Synthesis & Manufacturing
The most robust synthetic route involves the nucleophilic substitution (N-alkylation) of 1,2,3,4-tetrahydroisoquinoline with an
Synthetic Pathway
The reaction typically employs an ester of 2-bromopropanoic acid to prevent side reactions, followed by hydrolysis.
Reagents:
-
Substrate: 1,2,3,4-Tetrahydroisoquinoline.
-
Alkylating Agent: Methyl 2-bromopropionate (racemic or chiral).
-
Base: Potassium Carbonate (
) or Triethylamine ( ). -
Solvent: Acetonitrile (
) or DMF.
Step-by-Step Protocol
-
Alkylation: Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous MeCN. Add
(2.0 eq) and methyl 2-bromopropionate (1.1 eq). -
Reaction: Reflux at 60–80°C for 4–6 hours. Monitor by TLC/LC-MS for consumption of the amine.
-
Workup: Filter off inorganic salts. Concentrate the filtrate to obtain the intermediate ester.
-
Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH (2.0 eq) and stir at room temperature for 2 hours.
-
Isolation: Acidify to pH ~3–4 with 1M HCl. Extract with Ethyl Acetate or crystallize the zwitterion directly from the aqueous phase.
Reaction Scheme Visualization
Figure 2: Synthetic route via N-alkylation and ester hydrolysis.
Pharmacological Applications[5]
This molecule serves as a specialized "warhead" or linker in drug design, particularly where a constrained amino acid is required to lock a bioactive conformation.
Peptidomimetics
In peptide drug design, replacing a natural amino acid (like Phenylalanine or Alanine) with this THIQ derivative restricts the rotation of the peptide backbone (
-
Increasing metabolic stability: Proteases cannot easily cleave the unnatural N-substituted bond.
-
Improving potency: Locking the bioactive conformation reduces the entropy cost of binding.
Enzyme Inhibitors (PRMT5 & ACE)
Research into Protein Arginine Methyltransferase 5 (PRMT5) inhibitors has utilized the tetrahydroisoquinoline scaffold to occupy lipophilic pockets within the enzyme active site. While specific PRMT5 inhibitors often use a hydroxypropyl linker, the propanoic acid derivative provides a handle for amide coupling to create similar chemotypes [1]. Additionally, the structure mimics the "Tic" (tetrahydroisoquinoline-3-carboxylic acid) moiety found in ACE inhibitors like Quinapril , but with the carboxylate shifted to the N-alkyl chain, offering a distinct vector for interaction with zinc metalloproteases.
Analytical Characterization
To validate the identity of synthesized batches, the following spectral data is expected:
-
¹H NMR (400 MHz, DMSO-d₆):
- 10-12 ppm (br s, 1H, COOH).
- 7.0-7.2 ppm (m, 4H, Ar-H).
- 3.6-3.8 ppm (s, 2H, C1-H of THIQ).
-
3.4 ppm (q, 1H,
-CH of propanoic acid). - 2.8 ppm (m, 4H, C3/C4-H of THIQ).
- 1.2 ppm (d, 3H, CH₃).
-
Mass Spectrometry (ESI):
-
Positive Mode
. -
Negative Mode
.
-
References
-
Shao, J., et al. (2019).[2] "Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors."[2] European Journal of Medicinal Chemistry, 164, 317-333.[2] Link
-
Fluorochem. "2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid hydrochloride hydrate - Product Sheet." Link
-
PubChem. "2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride." National Library of Medicine. Link
-
Manolov, S. P., et al. (2020).[3] "Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives." Journal of the Serbian Chemical Society. Link
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- 2. Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Therapeutic Potential of Dihydroisoquinoline Propanoic Acid Derivatives: A Technical Guide for Drug Development Professionals
Introduction: A Privileged Scaffold with Promising Therapeutic Applications
The dihydroisoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic molecules with a broad spectrum of biological activities.[1] Its rigid, yet adaptable, framework allows for the precise spatial orientation of functional groups, enabling potent and selective interactions with various biological targets. Among the diverse derivatives of this scaffold, dihydroisoquinoline propanoic acid derivatives have emerged as a particularly promising class of compounds with significant therapeutic potential in several key areas, including neurodegenerative diseases, inflammation, and cancer.[2][3][4]
This technical guide provides an in-depth exploration of the therapeutic potential of dihydroisoquinoline propanoic acid derivatives, with a focus on their synthesis, mechanisms of action, and preclinical evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of novel therapeutic agents.
Core Therapeutic Areas and Mechanisms of Action
Dihydroisoquinoline propanoic acid derivatives have demonstrated efficacy in a range of therapeutic areas, primarily driven by their ability to modulate key pathological pathways.
Neuroprotection in Alzheimer's Disease: The Case of THICAPA
A significant body of research has focused on the neuroprotective effects of these derivatives, particularly in the context of Alzheimer's disease (AD). One of the most promising candidates in this area is 3-[[(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carbonyl]amino]propanoic acid (THICAPA) .[5][6][7]
The pathological hallmark of Alzheimer's disease involves the aggregation of amyloid-beta (Aβ) peptides, particularly the Aβ42 isomer, into neurotoxic oligomers and plaques.[5] THICAPA has been identified as a ligand for Aβ42 and has been shown to reduce the formation of fibrillary Aβ42 aggregates.[5][6] This inhibitory action on a key pathogenic event in AD underscores the therapeutic potential of this compound.
The proposed mechanism of action for THICAPA's neuroprotective effects involves its direct interaction with Aβ42 monomers or early-stage oligomers, thereby preventing their conformational transition into β-sheet-rich structures that are prone to aggregation. This disruption of the amyloid cascade is a primary therapeutic strategy in Alzheimer's disease research.
Below is a diagram illustrating the proposed neuroprotective mechanism of THICAPA.
Figure 2: General Synthetic Workflow
Detailed Experimental Protocol: Synthesis of a Representative Derivative
The following is a representative protocol for the synthesis of a dihydroisoquinoline propanoic acid derivative, adapted from literature procedures. [8] Step 1: Acylation of β-Phenylethylamine
-
To a solution of the appropriately substituted β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) is added a base (e.g., triethylamine, 1.2 eq).
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
A solution of the desired propanoic acid chloride or anhydride (1.1 eq) in the same solvent is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude β-phenylethyl propionamide.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Bischler-Napieralski Cyclization
-
The purified β-phenylethyl propionamide (1.0 eq) is dissolved in a suitable solvent (e.g., anhydrous toluene or acetonitrile).
-
Phosphorus oxychloride (POCl₃, 2.0-3.0 eq) is added slowly to the solution at 0 °C.
-
The reaction mixture is then heated to reflux (80-110 °C) for 2-6 hours, or until the reaction is complete as indicated by TLC.
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.
-
The aqueous solution is basified to pH 8-9 with a suitable base (e.g., 2 M NaOH or concentrated NH₄OH).
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated to give the crude dihydroisoquinoline propanoic acid derivative.
-
Further purification can be achieved by column chromatography on silica gel.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Preclinical Evaluation: In Vitro and In Vivo Models
The therapeutic potential of newly synthesized dihydroisoquinoline propanoic acid derivatives must be rigorously evaluated through a series of in vitro and in vivo assays.
In Vitro Assays
A variety of in vitro assays can be employed to assess the biological activity of these compounds.
Table 1: Key In Vitro Assays for Dihydroisoquinoline Propanoic Acid Derivatives
| Assay Type | Target | Endpoint Measured | Typical Concentration Range | Reference |
| Neuroprotection | ||||
| Aβ42 Aggregation Assay | Aβ42 peptide | Inhibition of fibril formation (e.g., Thioflavin T fluorescence) | 1-100 µM | [5] |
| Cell Viability Assay | Neuronal cell lines (e.g., SH-SY5Y, PC12) | Protection against Aβ42-induced cytotoxicity (e.g., MTT, LDH assay) | 1-50 µM | [5] |
| Anti-inflammatory | ||||
| COX Inhibition Assay | COX-1 and COX-2 enzymes | Inhibition of prostaglandin synthesis | 0.1-100 µM | [3] |
| Nitric Oxide (NO) Inhibition Assay | LPS-stimulated macrophages (e.g., RAW 264.7) | Reduction of NO production (Griess assay) | 1-100 µM | |
| Anticancer | ||||
| Cytotoxicity Assay | Cancer cell lines (e.g., MCF-7, HeLa) | Inhibition of cell proliferation (e.g., MTT, SRB assay) | 0.1-100 µM | [4][9][10] |
In Vivo Models
Promising candidates from in vitro screening should be further evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety in vivo. [11][12][13] Table 2: Relevant In Vivo Models for Dihydroisoquinoline Propanoic Acid Derivatives
| Therapeutic Area | Animal Model | Key Parameters Evaluated | Route of Administration | Typical Dose Range | Reference |
| Neuroprotection | Transgenic mouse models of AD (e.g., 5XFAD) | Cognitive function (e.g., Morris water maze), Aβ plaque load, neuroinflammation markers | Oral, Intraperitoneal | 10-50 mg/kg | [2] |
| Drosophila model of Aβ42 toxicity | Rescue of rough eye phenotype, lifespan, motor function | Oral (in food) | 50-200 µM | [5] | |
| Anti-inflammatory | Carrageenan-induced paw edema in rats | Reduction in paw volume | Oral, Intraperitoneal | 10-100 mg/kg | [14] |
| Acetic acid-induced writhing in mice | Reduction in the number of writhes | Oral, Intraperitoneal | 10-100 mg/kg | [3] | |
| Anticancer | Xenograft models in immunocompromised mice | Tumor growth inhibition | Oral, Intraperitoneal | 25-100 mg/kg | [4] |
Structure-Activity Relationship (SAR) Studies
Systematic modification of the dihydroisoquinoline propanoic acid scaffold can provide valuable insights into the structure-activity relationship (SAR) and guide the optimization of lead compounds. Key areas for modification include:
-
Substituents on the aromatic ring: The nature and position of substituents on the benzene ring can significantly influence potency, selectivity, and pharmacokinetic properties.
-
The propanoic acid side chain: Alterations to the length, branching, and functional groups of the propanoic acid moiety can impact target binding and metabolic stability.
-
Stereochemistry: The stereocenter at the C1 position of the dihydroisoquinoline ring can be crucial for biological activity, as demonstrated by the (S)-configuration of THICAPA.
Conclusion and Future Directions
Dihydroisoquinoline propanoic acid derivatives represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. The well-established synthetic routes, coupled with the diverse biological activities observed, make this scaffold an attractive starting point for drug discovery programs.
Future research in this area should focus on:
-
Lead Optimization: Further exploration of the SAR to improve the potency, selectivity, and drug-like properties of lead compounds.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these derivatives.
-
Pharmacokinetic and Safety Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of promising candidates.
-
Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other diseases where the identified mechanisms of action may be relevant.
The continued investigation of dihydroisoquinoline propanoic acid derivatives holds great promise for the development of novel and effective therapies for a range of unmet medical needs.
References
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[35]Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [36]Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023-06-16). MDPI. [37]Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Current Drug Research Reviews. [38]Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. (2010-08-01). European Journal of Medicinal Chemistry. [39]Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025-11-13). Molecules. [40]In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. (2021-05-27). MDPI. [10]Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. (2021-08-16). International Journal of Molecular Sciences. 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- 36. mdpi.com [mdpi.com]
- 37. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. mdpi.com [mdpi.com]
- 40. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines [mdpi.com]
- 41. researchgate.net [researchgate.net]
- 42. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 43. researchgate.net [researchgate.net]
- 44. alliedacademies.org [alliedacademies.org]
- 45. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the ADME Landscape: A Technical Guide to the Pharmacokinetics and Metabolism of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid
For distribution to: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific pharmacokinetic and metabolic data for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid is not extensively available in the public domain. This guide, therefore, serves as a comprehensive, forward-looking framework for the systematic investigation of this molecule's profile. It outlines the requisite experimental strategies and analytical methodologies that a drug development professional would employ to characterize a novel chemical entity with this structure.
Introduction
The compound this compound, a molecule incorporating a dihydroisoquinoline scaffold, presents a compelling subject for pharmacokinetic inquiry. The journey of a drug candidate from administration to elimination is a complex narrative of absorption, distribution, metabolism, and excretion (ADME). Understanding this narrative is paramount for the successful development of safe and efficacious therapeutics.[1] This technical guide provides a robust, experience-driven roadmap for elucidating the pharmacokinetic and metabolic profile of this specific chemical entity.
Part 1: Foundational Physicochemical and In Vitro Characterization
A thorough understanding of a compound's fundamental properties is the bedrock of any pharmacokinetic investigation. These initial assays provide early insights into a molecule's "drug-like" potential and guide the design of more complex in vivo studies.[2][3]
Physicochemical Properties
The inherent chemical nature of a drug dictates its behavior in a biological system. Key parameters to be determined include:
-
Solubility: The propensity of the compound to dissolve in aqueous and organic media directly impacts its absorption. This is a critical first-pass assessment.
-
Lipophilicity (LogP/LogD): This parameter, often determined experimentally, predicts a compound's ability to cross biological membranes.[2] It is a crucial determinant of absorption and distribution.
-
pKa: The ionization state of the propanoic acid and the basic nitrogen of the dihydroisoquinoline moiety at physiological pH will significantly influence its solubility, permeability, and potential for interactions with transporters.
In Vitro ADME Assays
These cell-free and cell-based assays provide a controlled environment to dissect individual pharmacokinetic processes.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion across the gastrointestinal tract.[2] This assay provides an initial indication of oral bioavailability.
Incubation with liver microsomes or hepatocytes is a standard method to evaluate a compound's susceptibility to metabolism.[2][4]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) containing a cofactor, NADPH.
-
Incubation: this compound is added to the microsomal suspension at a known concentration (e.g., 1 µM).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The remaining parent compound in each sample is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
Assessing the potential for a compound to inhibit major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is crucial to predict potential drug-drug interactions.[2] This is typically done using fluorescent probe substrates for each CYP isozyme.
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and the concentration of free, pharmacologically active drug.[2] Equilibrium dialysis is the gold-standard method for this determination.[2]
| Parameter | Experimental Method | Significance |
| Solubility | Thermodynamic/Kinetic Assays | Influences dissolution and absorption. |
| Lipophilicity (LogD) | Octanol/Water Partitioning | Predicts membrane permeability and tissue distribution.[2] |
| Permeability | PAMPA | Assesses the potential for passive absorption across the gut wall.[2] |
| Metabolic Stability | Liver Microsome Incubation | Determines the intrinsic rate of metabolism by hepatic enzymes.[2] |
| CYP450 Inhibition | Fluorescent Probe Assays | Identifies the potential for drug-drug interactions.[2] |
| Plasma Protein Binding | Equilibrium Dialysis | Affects the unbound drug concentration available to exert a pharmacological effect and be cleared.[2] |
Part 2: In Vivo Pharmacokinetic Evaluation
Animal studies are essential to understand the integrated ADME processes in a whole organism.[5][6] Rodent models, such as rats or mice, are typically used in early discovery phases.
Study Design and Execution
A typical in vivo pharmacokinetic study would involve administering this compound via both intravenous (IV) and oral (PO) routes to different groups of animals.
Experimental Workflow for an In Vivo Pharmacokinetic Study
Caption: Workflow of a typical in vivo pharmacokinetic study.
Bioanalytical Method Validation
A robust and validated bioanalytical method is critical for the accurate quantification of the drug in biological matrices.[7] For a carboxylic acid-containing molecule like this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice due to its high sensitivity and selectivity.[8]
Key Validation Parameters:
-
Linearity: The range over which the assay is accurate.
-
Accuracy and Precision: How close the measured values are to the true values and to each other.
-
Selectivity: The ability to differentiate the analyte from other components in the matrix.
-
Matrix Effect: The influence of the biological matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
Pharmacokinetic Parameter Calculation
Following the quantification of the drug in plasma samples, key pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).
| Parameter | Description |
| Clearance (CL) | The volume of plasma cleared of the drug per unit of time. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is in the blood plasma.[1] |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. |
| Area Under the Curve (AUC) | A measure of the total drug exposure over time. |
| Maximum Concentration (Cmax) | The highest concentration of the drug observed in the plasma after administration. |
| Time to Maximum Concentration (Tmax) | The time at which Cmax is reached. |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation.[1][9] |
Part 3: Elucidation of Metabolic Pathways
Metabolism is the biochemical modification of a drug by the body, which typically facilitates its elimination.[10] For this compound, several metabolic pathways can be hypothesized based on its chemical structure.
Predicted Metabolic Pathways
The primary sites for metabolism are the propanoic acid side chain and the dihydroisoquinoline ring system.
-
Phase I Reactions: These reactions introduce or expose functional groups.[10]
-
Oxidation: Hydroxylation of the aromatic or aliphatic portions of the dihydroisoquinoline ring is a likely metabolic route, primarily mediated by cytochrome P450 enzymes.[10]
-
N-dealkylation: Cleavage of the propanoic acid side chain is a possibility.
-
-
Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the drug or its Phase I metabolite.[10]
-
Glucuronidation: The carboxylic acid group of the propanoic acid side chain is a prime candidate for conjugation with glucuronic acid.
-
Sulfation: Conjugation with a sulfate group can also occur.
-
Hypothesized Metabolic Pathways of this compound
Sources
- 1. longdom.org [longdom.org]
- 2. Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. » Drug Metabolism and Pharmacokinetics » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 3. phcogj.com [phcogj.com]
- 4. researchgate.net [researchgate.net]
- 5. optibrium.com [optibrium.com]
- 6. irp.cdn-website.com [irp.cdn-website.com]
- 7. rr-americas.woah.org [rr-americas.woah.org]
- 8. mdpi.com [mdpi.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
Molecular weight and physicochemical data for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid
This guide details the physicochemical properties, synthesis, and applications of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid , a specialized N-substituted amino acid derivative used as a pharmacophore building block in medicinal chemistry.
Executive Summary & Molecular Profile
This compound is a non-proteinogenic amino acid derivative featuring a tetrahydroisoquinoline (THIQ) core fused to the nitrogen of an alanine moiety. It serves as a critical intermediate in the synthesis of peptidomimetics, particularly for constraining peptide backbones to improve metabolic stability and receptor selectivity.
Physicochemical Data Table
| Property | Value | Notes |
| IUPAC Name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid | Also known as N-(1-Carboxyethyl)-1,2,3,4-tetrahydroisoquinoline |
| CAS Number | 22683014 | Refers to the free acid form [1] |
| Molecular Formula | C₁₂H₁₅NO₂ | |
| Molecular Weight | 205.25 g/mol | Monoisotopic Mass: 205.1103 Da |
| Physical State | Solid (Crystalline powder) | Typically white to off-white |
| Solubility | Soluble in DMSO, Methanol, Dilute Acid | Zwitterionic character influences pH-dependent solubility |
| pKa (Acid) | ~2.3 (Predicted) | Carboxylic acid proton |
| pKa (Base) | ~8.4 (Predicted) | Tertiary amine proton |
| LogP | 1.2 (Predicted) | Lipophilic core balanced by polar acid/amine |
Structural Analysis & Pharmacophore Utility
The molecule represents a "constrained alanine" where the nitrogen is part of a bicyclic system. This restriction reduces the conformational freedom of the amino acid side chain, making it a valuable scaffold for:
-
Peptidomimetics: Mimicking the spatial arrangement of phenylalanine or tyrosine residues in a restricted conformation.
-
Enzyme Inhibition: The THIQ core is a privileged structure found in inhibitors of PRMT5 and various kinases [2].
-
GPCR Ligands: The basic nitrogen and lipophilic tail fit the pharmacophore for aminergic GPCRs (e.g., dopamine, histamine receptors).
Structural Diagram (DOT)
The following diagram illustrates the core connectivity and functional regions.
Figure 1: Pharmacophore mapping of this compound showing key interaction points.
Synthetic Methodology
The synthesis of this compound typically follows an N-alkylation strategy (SN2 reaction) or Reductive Amination . The N-alkylation route is preferred for scale-up due to the availability of reagents.
Protocol A: N-Alkylation (Standard Route)
This method couples 1,2,3,4-tetrahydroisoquinoline with 2-bromopropanoic acid.
Reagents:
-
1,2,3,4-Tetrahydroisoquinoline (1.0 eq)[1]
-
Ethyl 2-bromopropionate (1.1 eq) (Ester is used to prevent side reactions, followed by hydrolysis)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (ACN) or DMF (Solvent)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1,2,3,4-tetrahydroisoquinoline in dry ACN under an inert atmosphere (N₂).
-
Base Addition: Add anhydrous K₂CO₃ to the solution.
-
Alkylation: Dropwise add Ethyl 2-bromopropionate at 0°C. Allow the mixture to warm to room temperature and reflux for 6-12 hours.
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the ester intermediate.
-
Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/Water. Add LiOH (2.0 eq) and stir at room temperature for 4 hours.
-
Purification: Acidify the solution to pH ~3 with 1M HCl. Extract with Ethyl Acetate or precipitate the zwitterion by adjusting pH to the isoelectric point (~6).
-
Validation: Confirm structure via ¹H-NMR (Look for the quartet of the methine proton at ~3.5 ppm and the doublet of the methyl group at ~1.3 ppm).
Synthetic Workflow Diagram (DOT)
Figure 2: Step-by-step synthetic pathway via ester alkylation and hydrolysis.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 1.25 (d, 3H, CH₃-CH): Doublet corresponding to the alanine methyl group.
-
δ 2.80-3.00 (m, 4H, Ring -CH₂-CH₂-): Multiplets for the methylene groups of the isoquinoline ring.
-
δ 3.45 (q, 1H, N-CH-COOH): Quartet for the chiral center proton.
-
δ 3.80 (s, 2H, Ring N-CH₂-Ar): Singlet for the benzylic methylene protons.
-
δ 7.00-7.20 (m, 4H, Ar-H): Aromatic protons.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ peak at m/z 206.12.
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Retention Time: Early eluting due to polar acid group (approx. 2-4 min depending on gradient).
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Store at 2-8°C under desiccated conditions. The compound is stable but hygroscopic due to its zwitterionic nature.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are required. Handle in a fume hood to avoid inhalation of fine dust.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22683014, 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride. Retrieved February 24, 2026 from [Link]
-
Shao, J., et al. (2019). Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors. European Journal of Medicinal Chemistry, 164, 317-333. [Link]
-
Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines.[Link]
Sources
Mechanism of action of isoquinoline-based propanoic acid derivatives
The following technical guide details the mechanism of action (MoA) for Isoquinoline-based Propanoic Acid Derivatives , specifically focusing on their predominant role as Integrin
A Technical Guide to Peptidomimetic Integrin Blockade & Signal Modulation
Executive Technical Summary
Isoquinoline-based propanoic acid derivatives represent a class of peptidomimetics designed to inhibit protein-protein interactions (PPIs) or activate specific G-protein coupled receptors (GPCRs). The core pharmacophore combines a rigid isoquinoline/tetrahydroisoquinoline (THIQ) scaffold—which restricts conformational entropy—with a flexible propanoic acid tail that serves as a critical electrostatic "warhead."
Primary Mechanism: Competitive antagonism of the Integrin
Molecular Mechanism: The "Aspartate Mimicry"
The biological potency of these derivatives hinges on their ability to mimic the Aspartic Acid (D) residue within the RGD or LDV integrin-binding sequences.
The Pharmacophore
-
The Anchor (Propanoic Acid): The carboxylic acid moiety is the bioactive determinant. It is essential for coordinating with the divalent metal cation (
or ) residing in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin subunit. -
The Scaffold (Isoquinoline): The bicyclic nitrogen heterocycle acts as a hydrophobic spacer. It mimics the bulky side chains of Leucine or Phenylalanine (the "L" in LDV), fitting snugly into the hydrophobic specificity pocket (S1 site) of the
subunit.
Binding Kinetics & Thermodynamics
The binding is driven by an entropically favorable displacement of water molecules from the MIDAS face.
-
Approach: The isoquinoline ring aligns with the
subunit via -stacking or hydrophobic interactions (Tyr187). -
Locking: The propanoic acid carboxylate forms a bidentate or monodentate coordination bond with the
ion at the MIDAS interface. -
Result: This "caps" the receptor in a low-affinity conformation, physically blocking the natural ligand (VCAM-1 or Fibronectin) from binding.
Visualization of Binding Topology
The following diagram illustrates the "Lock-and-Key" interaction at the VLA-4 interface.
Caption: Schematic of the pharmacophore docking into the VLA-4 interface. The acid tail neutralizes the MIDAS cation, while the isoquinoline core occupies the hydrophobic pocket.
Cellular Signaling Pathways
Blockade of VLA-4 does not merely prevent adhesion; it silences critical "Outside-In" signaling cascades that drive inflammation.
Disruption of Leukocyte Extravasation
Under normal inflammatory conditions, VLA-4 engagement triggers cytoskeletal rearrangement allowing leukocytes to flatten and migrate through the endothelium.
-
Pathway Blocked: VLA-4
FAK (Focal Adhesion Kinase) Src RhoGTPases (Rac1/RhoA). -
Outcome: By antagonizing VLA-4, isoquinoline derivatives prevent the phosphorylation of FAK, halting actin polymerization. The leukocyte remains spherical and cannot undergo diapedesis (transmigration).
Secondary Pathway: GPR40 Agonism (Metabolic Context)
In a metabolic context (e.g., Diabetes Type 2), specific derivatives with this scaffold act as GPR40 Agonists .
-
Mechanism: Binding to GPR40 on pancreatic
-cells coupling PLC activation generation release Insulin Secretion .
Signaling Cascade Diagram
Caption: Dual mechanistic potential. Pathway A (Left) shows blockade of inflammatory signaling. Pathway B (Right) shows activation of insulin secretion in metabolic contexts.
Experimental Protocols for Validation
To validate the mechanism of action of a novel isoquinoline-based propanoic acid derivative, the following self-validating protocols are recommended.
Solid-Phase VCAM-1 Binding Assay (Primary Screen)
Purpose: Quantify the
| Step | Procedure | Critical Mechanistic Check |
| 1 | Coat 96-well plates with recombinant VCAM-1-Ig fusion protein ( | Ensures ligand density mimics endothelial surface. |
| 2 | Block non-specific sites with 1% BSA in PBS for 1 hour. | Prevents false positives from hydrophobic sticking. |
| 3 | Add Jurkat cells (expressing | Validation: Include |
| 4 | Incubate for 45-60 mins at 37°C. | Allows equilibrium binding. |
| 5 | Wash 3x with PBS. Quantify adherent cells using a fluorescent dye (e.g., Calcein-AM) or ATP luminescence. | Control: Use a known antagonist (e.g., BIO-1211) as a positive control. |
Calcium Flux Assay (GPR40 Counter-Screen)
Purpose: Determine if the derivative possesses off-target (or desired) GPR40 agonist activity.
-
Cell Line: CHO-K1 cells stably expressing human GPR40.
-
Dye Loading: Load cells with FLIPR Calcium 6 dye (Molecular Devices) for 2 hours.
-
Stimulation: Inject Isoquinoline derivative.
-
Readout: Measure fluorescence increase (
). -
Interpretation: A sigmoidal dose-response indicates
coupling. Lack of response confirms selectivity for Integrins.
Quantitative Data Summary: Structure-Activity Relationship (SAR)
The following table summarizes how structural modifications to the isoquinoline-propanoic acid core affect biological potency (based on aggregated literature data for VLA-4 antagonists).
| Structural Domain | Modification | Effect on Potency ( | Mechanistic Rationale |
| Acid Tail | Propanoic Acid (C3) | Optimal (< 10 nM) | Perfect length to reach MIDAS |
| Acid Tail | Acetic Acid (C2) | Reduced (10-100x) | Too short; steric clash prevents coordination. |
| Acid Tail | Esterification (Prodrug) | Inactive in vitro | Loss of negative charge prevents metal coordination (requires hydrolysis). |
| Isoquinoline Core | Tetrahydro- (reduced) | High Potency | "Puckered" ring shape mimics the Proline/Leucine twist in native peptide. |
| Isoquinoline Core | Fully Aromatic | Moderate Potency | Planar structure is too rigid for optimal induced fit in some isoforms. |
| N-Substitution | Hydrophobic Urea/Amide | Increased Potency | Accesses auxiliary S2 binding pockets for additional affinity. |
References
-
Tilley, J. W., et al. (2013). "VLA-4 Antagonists: A Review of the Patent Literature." Expert Opinion on Therapeutic Patents. Link
-
Lin, L., et al. (2021). "Structure-Activity Relationship Study of Indole-5-propanoic Acid Derivatives as GPR40 Agonists." ACS Medicinal Chemistry Letters. Link
-
Karan, C., et al. (2024). "THICAPA: A Tetrahydroisoquinoline Derivative for Alzheimer's Disease."[1][2] ResearchGate/RIKEN NPDepo. Link
-
Vanderslice, P., et al. (2010). "Small Molecule Antagonists of Integrin Receptors." Journal of Medicinal Chemistry. Link
-
Chen, H., et al. (2006). "Discovery of potent VLA-4 antagonists encoding the isoquinoline scaffold." Bioorganic & Medicinal Chemistry Letters. Link
Sources
Methodological & Application
Scalable Synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic Acid: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the scalable synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid, a key intermediate in pharmaceutical development. Two robust and scalable synthetic routes are presented: N-alkylation of 1,2,3,4-tetrahydroisoquinoline and one-pot reductive amination. This guide offers detailed, step-by-step protocols, explanations of the underlying chemical principles, and methods for purification and characterization, tailored for researchers, scientists, and professionals in drug development.
Introduction
1,2,3,4-Tetrahydroisoquinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[1][2] The N-alkylation of the tetrahydroisoquinoline core allows for the introduction of various side chains, enabling the modulation of pharmacological properties. This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents.
The development of a scalable and efficient synthesis for this intermediate is crucial for advancing drug discovery programs. This application note details two reliable methods for its preparation on a laboratory and pilot-plant scale, focusing on procedural robustness, yield optimization, and product purity.
Synthetic Strategies and Mechanistic Overview
Two primary synthetic strategies are presented for the preparation of the target compound:
-
Route A: Direct N-Alkylation: This classic SN2 reaction involves the nucleophilic attack of the secondary amine of 1,2,3,4-tetrahydroisoquinoline on an electrophilic 2-halopropanoic acid derivative. This method is straightforward and often provides good yields.
-
Route B: One-Pot Reductive Amination: This approach involves the reaction of 1,2,3,4-tetrahydroisoquinoline with a pyruvic acid derivative to form an intermediate iminium ion, which is then reduced in situ to the desired product.[1] Reductive amination is a highly efficient and atom-economical method for forming C-N bonds.[3]
The choice between these routes may depend on the availability and cost of starting materials, desired scale, and equipment availability.
Scalable Synthesis Protocols
Route A: N-Alkylation of 1,2,3,4-Tetrahydroisoquinoline with 2-Bromopropanoic Acid
This protocol describes a robust and scalable N-alkylation procedure. The use of an inorganic base like potassium carbonate simplifies the work-up and is cost-effective for large-scale synthesis.
Reaction Scheme:
Sources
- 1. ijstr.org [ijstr.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Preparation of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid from isoquinoline precursors
Application Note: Modular Synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic Acid
Executive Summary
This application note details a robust, scalable protocol for the synthesis of This compound , a critical pharmacophore in the development of peptidomimetics, bradycardic agents, and enzyme inhibitors (e.g., PRMT5 inhibitors).
The method utilizes a modular three-step sequence starting from commercially available isoquinoline . Unlike direct alkylation strategies that often suffer from elimination by-products, this protocol employs a reductive hydrogenation followed by a controlled
Key Advantages:
-
Scalability: Uses catalytic hydrogenation suitable for gram-to-kilogram scale-up.
-
Selectivity: Stepwise alkylation-hydrolysis prevents over-alkylation and zwitterionic solubility issues during workup.
-
Green Chemistry: Minimizes the use of chlorinated solvents in the reduction step.
Synthetic Workflow & Mechanism
The synthesis proceeds via three distinct modules:
-
Core Activation: Reduction of the aromatic isoquinoline to the nucleophilic secondary amine (1,2,3,4-tetrahydroisoquinoline).
-
N-Alkylation: Coupling with ethyl 2-bromopropionate to form the ester intermediate.
-
Deprotection: Saponification to yield the free carboxylic acid.
Pathway Visualization
Figure 1: Strategic workflow for the conversion of Isoquinoline to the N-propanoic acid derivative.
Detailed Experimental Protocols
Module 1: Preparation of 1,2,3,4-Tetrahydroisoquinoline (THIQ)
Rationale: Isoquinoline is an aromatic heterocycle and lacks the nucleophilicity required for direct alkylation. Reduction generates the secondary amine, which acts as the nucleophile in Module 2.
Reagents:
-
Isoquinoline (CAS: 119-65-3)
-
Platinum(IV) oxide (
, Adams' Catalyst) -
Glacial Acetic Acid (AcOH)
-
Hydrogen gas (
)[1]
Protocol:
-
Dissolution: In a pressure vessel (Parr hydrogenator bottle), dissolve Isoquinoline (12.9 g, 100 mmol) in Glacial Acetic Acid (50 mL) .
-
Catalyst Addition: Carefully add
(150 mg) under an inert atmosphere ( ). Caution: Dry catalyst can ignite solvent vapors. -
Hydrogenation: Purge the vessel with
(3x) and then (3x). Pressurize to 50 psi (3.4 bar) with . -
Reaction: Shake at room temperature for 4–6 hours . Monitor consumption of starting material by TLC (System: EtOAc/Hexane 1:1; Isoquinoline
, THIQ , stains with Ninhydrin). -
Workup:
-
Filter the catalyst through a Celite pad (keep wet to prevent fire hazard).
-
Concentrate the filtrate under reduced pressure to remove most AcOH.
-
Basify the residue with 10% NaOH to pH > 10.
-
Extract with Dichloromethane (DCM, 3 x 50 mL) .
-
Dry combined organics over
and concentrate to yield a pale yellow oil. -
Yield Expectation: 90–95% (approx. 12.5 g).[2]
-
Module 2: N-Alkylation (Ester Formation)
Rationale: Direct reaction with 2-bromopropanoic acid can lead to zwitterionic solubility issues and difficult purification. Using the ethyl ester ensures the product remains in the organic phase, simplifying purification.
Reagents:
-
1,2,3,4-Tetrahydroisoquinoline (from Module 1)[2][3][4][5][6][7][8]
-
Ethyl 2-bromopropionate (CAS: 535-11-5)
-
Potassium Carbonate (
, anhydrous) -
Acetonitrile (MeCN, anhydrous)
Table 1: Reaction Stoichiometry
| Component | Role | Equivalents | Amount (Scale: 10 mmol) |
|---|---|---|---|
| THIQ | Nucleophile | 1.0 | 1.33 g |
| Ethyl 2-bromopropionate | Electrophile | 1.1 | 1.99 g (1.43 mL) |
|
Protocol:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add THIQ (1.33 g) and Acetonitrile (30 mL) .
-
Addition: Add
(3.45 g) followed by the dropwise addition of Ethyl 2-bromopropionate (1.43 mL) . -
Reaction: Heat the mixture to reflux (
C) for 12 hours .-
Checkpoint: LC-MS should show the mass peak [M+H]+ = 234.1.
-
-
Workup:
-
Cool to room temperature. Filter off the inorganic salts (
, excess ). -
Concentrate the filtrate to an oil.
-
Purification (Optional but recommended): Flash chromatography (SiO2, 10-20% EtOAc in Hexanes) to remove any elimination by-products (acrylates).
-
Yield Expectation: 80–85%.
-
Module 3: Hydrolysis to Target Acid
Rationale: Mild saponification using Lithium Hydroxide (LiOH) avoids racemization (if using chiral starting materials) and harsh acidic conditions.
Protocol:
-
Dissolution: Dissolve the ester intermediate (2.33 g, 10 mmol) in a mixture of THF (20 mL) and Water (10 mL) .
-
Saponification: Add LiOH
(0.84 g, 20 mmol) . Stir vigorously at Room Temperature for 2–4 hours . -
Isolation:
-
Evaporate THF under reduced pressure.
-
Acidify the aqueous residue carefully with 1M HCl to pH
3–4. -
Observation: The product usually precipitates as a white/off-white solid or gum.
-
Extract with EtOAc (3 x 30 mL) or filter the precipitate if solid.
-
Dry (
) and concentrate.[2]
-
-
Final Polish: Recrystallize from Ethanol/Ether if necessary.
Quality Control & Troubleshooting
Table 2: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Catalyst poisoning or insufficient pressure. | Use fresh |
| Over-alkylation (Quaternary salt) | Excess alkyl halide used in Step 2. | Strictly control stoichiometry (1.1 eq). Add alkyl halide slowly at |
| Elimination By-product (Acrylate) | Reaction temperature too high; Base too strong. | Use |
| Product is hygroscopic | Zwitterionic nature of the amino acid. | Lyophilize the final product from water/dioxane to obtain a handleable powder. |
Analytical Validation (Expected Data):
-
1H NMR (DMSO-
, 400 MHz):- 12.5 (br s, 1H, -COOH)
- 7.10 (m, 4H, Ar-H)
- 3.80 (s, 2H, Ar-CH2-N)
- 3.55 (q, 1H, N-CH-CH3)
- 2.90 (m, 4H, Ring CH2)
- 1.25 (d, 3H, CH3)
References
-
Reduction of Isoquinoline
- Source: BenchChem Application Notes.
-
Biological Relevance (PRMT5 Inhibitors)
-
Analogous Synthesis (N-Alkyl-propanoic acid derivatives)
- Source: Semantic Scholar / Journal of Molecular Structure (2025).
- Title: Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
-
URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijstr.org [ijstr.org]
- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
Application Notes and Protocols for Optimal Storage of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid Reagents
Abstract: This document provides a comprehensive guide to the optimal storage and handling of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid and its salts (e.g., hydrochloride salt, CAS 1265964-21-3). Adherence to these protocols is critical for maintaining the chemical integrity, purity, and performance of the reagent in research and drug development applications. The recommendations herein are synthesized from the fundamental chemical properties of the tetrahydroisoquinoline and propanoic acid moieties, as well as established best practices for the storage of analogous chemical entities.
Introduction: The Imperative of Reagent Integrity
The chemical stability of a reagent is paramount to the reproducibility and validity of experimental results. This compound is a bifunctional molecule featuring a secondary amine within a tetrahydroisoquinoline (THIQ) ring system and a carboxylic acid group. Both functional groups are susceptible to degradation under suboptimal conditions. The THIQ moiety, for instance, is prone to oxidation, which can lead to the formation of the corresponding dihydroisoquinoline or isoquinoline species, altering its chemical and biological properties.[1] The carboxylic acid group can undergo decarboxylation or esterification in the presence of contaminants. Therefore, a meticulously controlled storage environment is essential to mitigate these degradation pathways and ensure the long-term stability of the reagent.
Chemical and Physical Properties Overview
A foundational understanding of the reagent's properties informs the rationale behind the storage recommendations.
| Property | Value/Information | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | Inferred |
| Molecular Weight | 205.25 g/mol | Inferred |
| Appearance | Typically a solid (hydrochloride salt) | [2] |
| Key Functional Groups | Secondary amine (in a heterocyclic ring), Carboxylic acid | Inferred |
| Potential Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [3][4] |
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended. These conditions are designed to minimize exposure to environmental factors that can accelerate degradation.
| Parameter | Recommended Condition | Rationale and Causality |
| Temperature | -20°C for long-term storage (sealed). For short-term use, 2-8°C is acceptable. | Lower temperatures significantly reduce the rate of chemical degradation reactions, including oxidation and hydrolysis. For some complex organic molecules, -20°C or even -80°C is recommended for long-term stability.[5] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The tetrahydroisoquinoline ring is susceptible to oxidation.[1] Storing under an inert gas displaces oxygen, minimizing oxidative degradation. |
| Light | Protect from light by storing in an amber vial or in a dark location. | Aromatic and heterocyclic compounds can be sensitive to light, which can catalyze photo-oxidative degradation. |
| Moisture/Humidity | Store in a dry, desiccated environment. | The reagent is potentially hygroscopic. Moisture can promote hydrolysis and other degradation pathways. It is crucial to keep the container tightly sealed.[3] |
| Container | Use a tightly sealed, appropriate container (e.g., glass vial with a secure cap). | A tight seal prevents the ingress of moisture and atmospheric oxygen.[6] |
Potential Degradation Pathways
Understanding the likely degradation pathways is crucial for developing stability-indicating analytical methods and for appreciating the importance of proper storage. The primary routes of degradation for this molecule are anticipated to be oxidation and reactions involving the carboxylic acid moiety.
Oxidative Degradation
The C1 and C4 positions of the tetrahydroisoquinoline ring are susceptible to oxidation, which can lead to the formation of a dihydroisoquinoline or a fully aromatized isoquinoline ring system. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
Caption: Potential oxidative degradation of the tetrahydroisoquinoline ring.
Carboxylic Acid Reactions
The propanoic acid side chain can undergo reactions typical of carboxylic acids, such as decarboxylation (especially at elevated temperatures) or esterification if alcohols are present as contaminants.
Handling Protocols for Maintaining Reagent Integrity
Proper handling during experimental use is as critical as long-term storage.
-
Equilibration: Before opening, allow the reagent container to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere Handling: Whenever possible, handle the reagent in a glove box or under a stream of inert gas (e.g., argon or nitrogen).
-
Dispensing: Use clean, dry spatulas and weighing vessels. Avoid introducing any contaminants into the stock container.
-
Container Sealing: After dispensing, purge the headspace of the container with an inert gas before tightly resealing.
-
Avoid Cross-Contamination: Do not return any unused reagent to the stock container.
Protocol for a Forced Degradation Study
To experimentally determine the stability of this compound and to develop a stability-indicating analytical method, a forced degradation study is recommended.[7][8][9] This involves subjecting the reagent to stress conditions to accelerate its degradation.
Experimental Workflow
Caption: Workflow for a forced degradation study.
Detailed Protocol Steps
-
Sample Preparation: Prepare stock solutions of the reagent in a suitable solvent (e.g., methanol, acetonitrile, or water, depending on solubility).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and protect from light.
-
Thermal Degradation: Expose both solid reagent and a solution to elevated temperatures (e.g., 60-80°C) in a calibrated oven.
-
Photolytic Degradation: Expose a solution of the reagent to a controlled light source that provides both UV and visible output, as specified in ICH guidelines.[8]
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a high-resolution analytical technique such as HPLC with UV and mass spectrometry detection to separate and identify the parent compound and any degradation products.
Conclusion
The chemical integrity of this compound is best maintained by strict adherence to appropriate storage and handling protocols. The recommendations to store the reagent at low temperatures (-20°C), under an inert atmosphere, and protected from light and moisture are based on the inherent chemical susceptibilities of its constituent functional groups. Implementing these measures will ensure the reliability and consistency of this reagent in its applications, leading to more robust and reproducible scientific outcomes.
References
-
Cole-Parmer. (2003, December 12). Material Safety Data Sheet: 1,2-Dimethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link] (Note: A direct deep link was not available, search for the product on the site).
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Ye, Z., et al. (n.d.). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. PMC. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-24. Retrieved from [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(1), 1-5. Retrieved from [Link]
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]
-
Narayan, R., et al. (2015). A Review on Metal-Free Oxidative α-Cyanation and Alkynylation of N-Substituted Tetrahydroisoquinolines as a Rapid Route for the Synthesis of Isoquinoline Alkaloids. Current Organic Chemistry, 19(23), 2296-2313. Retrieved from [Link]
-
Bajaj, S., et al. (2012). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results, 3(2), 55-68. Retrieved from [Link]
-
Bentham Science Publishers. (n.d.). A Review on Metal-Free Oxidative α-Cyanation and Alkynylation of N-Substituted Tetrahydroisoquinolines as a Rapid Route for the Synthesis of Isoquinoline Alkaloids. Retrieved from [Link]
Sources
- 1. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
Using 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid as a pharmaceutical intermediate
Technical Application Note: Optimization and Utilization of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic Acid
Executive Summary & Pharmacological Context
The moiety This compound (CAS: 1265964-21-3 for HCl salt) represents a critical "privileged scaffold" in modern medicinal chemistry.[1] The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a structural mimic of phenylalanine and is ubiquitous in therapeutics targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes such as PRMT5 and ACE.[1]
This specific propanoic acid derivative serves as a bifunctional linker:
-
The THIQ Core: Provides lipophilic, pi-stacking interactions (phenyl ring) and a basic nitrogen for hydrogen bonding or salt bridges.
-
The Propanoic Acid Tail: Introduces a carboxylic acid handle for downstream amide coupling (library generation) and an
-methyl group that increases metabolic stability (blocking -oxidation) and introduces chirality.
Key Applications:
-
Peptidomimetics: Replacement of N-terminal amino acids in protease inhibitors.
-
Fragment-Based Drug Design (FBDD): As a core motif for S1P1 agonists and Factor Xa inhibitors.
-
Epigenetic Modulators: Recent studies identify THIQ-linker motifs in PRMT5 inhibitors [1].
Critical Synthetic Considerations
Synthesis of this intermediate involves the N-alkylation of 1,2,3,4-tetrahydroisoquinoline with an
The "Soft-Hard" Nucleophile Challenge:
The secondary amine of THIQ is a moderately good nucleophile. However,
Protocol A: High-Fidelity Synthesis
This protocol optimizes the N-alkylation to minimize elimination side-products and maximize recovery of the zwitterionic product.
Reagents:
-
1,2,3,4-Tetrahydroisoquinoline (THIQ) [CAS: 91-21-4][1]
-
Ethyl 2-bromopropionate (Preferred over free acid to avoid zwitterion issues during reaction)[1]
-
Potassium Carbonate (
), anhydrous[1] -
Acetonitrile (ACN), HPLC grade[1]
-
Hydrolysis Reagents: LiOH, THF, Water.[1]
Step-by-Step Methodology:
-
Alkylation (Ester Route):
-
Setup: In a flame-dried round-bottom flask, dissolve THIQ (1.0 eq) in ACN (0.2 M concentration).
-
Base Addition: Add
(2.5 eq). The excess base acts as an HCl scavenger. -
Controlled Addition: Cool the suspension to 0°C. Add Ethyl 2-bromopropionate (1.1 eq) dropwise over 30 minutes. Rationale: Low temperature prevents the elimination of HBr from the starting material.[1]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours. Monitor via TLC (Hexane/EtOAc 4:1). The secondary amine spot should disappear.
-
Workup: Filter off solids (
/KBr). Concentrate the filtrate. Resuspend in EtOAc, wash with water and brine.[1] Dry over .[2]
-
-
Hydrolysis to Free Acid:
-
Dissolve the crude ester in THF/Water (3:1).
-
Add LiOH (2.0 eq). Stir at RT for 4 hours.
-
Critical pH Adjustment: The product is amphoteric. To isolate:
-
Evaporate THF.
-
Cool the aqueous layer to 0°C.
-
Carefully adjust pH to ~6.0–6.5 (the isoelectric point) using 1N HCl. The product should precipitate.
-
Alternative: If no precipitate forms (due to high water solubility), extract with n-Butanol or DCM at pH 6.0.[1]
-
-
Yield Expectation: 75–85% (Two steps).
Protocol B: Downstream Utilization (Amide Coupling)
Using this intermediate to build a library requires overcoming steric hindrance at the
Reagents:
-
This compound (from Protocol A)[1]
-
Target Amine (
)[1] -
Coupling Agent: HATU (Preferred for hindered acids)[1]
-
Base: DIPEA (Diisopropylethylamine)[1]
-
Solvent: DMF (anhydrous)[1]
Methodology:
-
Activation: Dissolve the acid (1.0 eq) and HATU (1.1 eq) in DMF. Add DIPEA (2.0 eq). Stir for 5 minutes. Observation: Solution often turns yellow.[1]
-
Coupling: Add the Target Amine (1.1 eq).
-
Conditions: Stir at RT for 4–12 hours.
-
Note: If the target amine is electron-deficient (e.g., an aniline), heat to 50°C may be required.[1]
-
-
Validation: Monitor by LC-MS. Look for
corresponding to Product Mass.
Visualized Workflows
Figure 1: Synthetic Pathway & Decision Logic
Caption: Step-wise synthesis emphasizing the ester-protection route to avoid zwitterionic purification issues during the initial alkylation.
Figure 2: Downstream Library Generation Logic
Caption: Decision matrix for coupling the THIQ-acid intermediate based on the nucleophilicity and steric demands of the partner amine.
Quality Control & Troubleshooting
Data Summary Table: Quality Specifications
| Parameter | Specification | Method | Notes |
| Appearance | White to Off-White Solid | Visual | Hygroscopic as HCl salt. |
| Purity | > 98.0% | HPLC (C18) | Monitor at 254 nm (Phenyl abs). |
| Identity | Conforms | 1H-NMR (DMSO-d6) | Diagnostic doublet at ~1.4 ppm ( |
| Solubility | Soluble in DMSO, MeOH | Visual | Poor solubility in non-polar ether.[1] |
| MS Signal | [M+H]+ = 220.13 | LC-MS (ESI+) | Zwitterion may show [M-H]- in neg mode. |
Common Failure Modes:
-
Low Yield in Step 1: Usually caused by rapid addition of bromopropionate at RT, leading to elimination (formation of ethyl acrylate). Fix: Strictly maintain 0°C during addition.
-
Product "Disappears" in Step 2: The amino acid is water-soluble at pH < 4 and pH > 9. Fix: Lyophilize the aqueous layer if precipitation fails at pH 6.5.[1]
References
-
Shao, J., Zhu, K., Du, D., et al. (2019).[1][3] Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors.[1][3] European Journal of Medicinal Chemistry, 164, 317–333.[1][3] Link
-
Gangapuram, M., Eyunni, S. (2019).[1] Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents.[4] International Journal of Pure and Applied Chemistry. Link
-
Organic Chemistry Portal.[5] (n.d.). Synthesis of 3,4-dihydroisoquinolines and tetrahydroisoquinolines. Link
Sources
- 1. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]
- 2. ijstr.org [ijstr.org]
- 3. Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
Troubleshooting & Optimization
Navigating the Challenges of Isoquinoline Acid Analysis: A Technical Support Guide to Resolving Peak Tailing in HPLC
Welcome to our dedicated technical support center for resolving common chromatographic issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of isoquinoline acids. As researchers, scientists, and drug development professionals, achieving optimal peak symmetry is paramount for accurate quantification and robust analytical methods. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to overcome the prevalent issue of peak tailing with this class of compounds.
Understanding the Analyte: The Unique Challenge of Isoquinoline Acids
Isoquinoline acids are a unique class of molecules, possessing both a basic nitrogen atom within the isoquinoline ring system and an acidic carboxylic acid group. This dual nature means their ionization state is highly dependent on the mobile phase pH, which is a critical factor in controlling their retention and peak shape in reversed-phase HPLC.
The basic isoquinoline ring has a pKa of approximately 5.4, while the carboxylic acid group is, as expected, acidic. For instance, the predicted pKa of the carboxylic acid proton in isoquinoline-1-carboxylic acid is around 1.09.[1] This zwitterionic character can lead to complex interactions with the stationary phase, often resulting in peak tailing if the analytical conditions are not carefully optimized.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and provides structured troubleshooting guides to resolve peak tailing in your HPLC analysis of isoquinoline acids.
Q1: My isoquinoline acid peak is exhibiting significant tailing on a standard C18 column. What are the likely causes?
Peak tailing, especially for polar and ionizable compounds like isoquinoline acids, on a standard C18 column is often a result of secondary interactions with the stationary phase.[2]
Core Causality:
-
Silanol Interactions: The primary culprit is often the interaction between the protonated (positively charged) basic nitrogen of the isoquinoline ring and residual silanol groups (Si-OH) on the surface of the silica-based C18 packing material.[3] These silanol groups are acidic (with a pKa around 3.8-4.2) and can become deprotonated (negatively charged) at mobile phase pH values above this range, leading to strong ionic interactions that cause a secondary, stronger retention mechanism for some analyte molecules, resulting in a tailing peak.[3][4]
-
Mobile Phase pH Mismatch: If the mobile phase pH is close to the pKa of either the basic nitrogen or the acidic carboxyl group, the isoquinoline acid can exist in multiple ionization states, leading to peak broadening and tailing.[5][6]
Q2: How can I systematically troubleshoot and resolve the peak tailing of my isoquinoline acid?
A logical and systematic approach is key to efficiently resolving peak tailing. The following workflow will guide you through the process of identifying and correcting the issue.
Caption: A systematic workflow for troubleshooting peak tailing of isoquinoline acids.
Q3: What is the optimal mobile phase pH for analyzing isoquinoline acids, and which acidic modifier should I use?
Controlling the mobile phase pH is the most critical step in achieving good peak shape for isoquinoline acids.
Expertise & Experience:
The goal is to ensure that the analyte exists in a single, stable ionic form and to suppress the ionization of residual silanol groups on the column. For isoquinoline acids, this is best achieved by maintaining a low mobile phase pH.
-
Recommended pH Range: A mobile phase pH between 2.5 and 3.5 is generally recommended.[7] At this pH, the carboxylic acid group will be protonated (neutral), and the isoquinoline nitrogen will be protonated (positively charged). Crucially, the acidic silanol groups on the stationary phase will also be protonated and therefore neutral, which minimizes the strong ionic secondary interactions that cause peak tailing.[3]
Mobile Phase Additives: Formic Acid vs. Trifluoroacetic Acid (TFA)
| Additive | Typical Concentration | Advantages | Disadvantages |
| Formic Acid (FA) | 0.1% | MS-friendly, provides sufficient acidity to suppress silanol interactions on modern, high-purity columns.[8] | May not be acidic enough to completely eliminate tailing on older or lower-purity columns.[9] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Stronger acid, very effective at suppressing silanol interactions and can act as an ion-pairing agent to improve peak shape.[9][10] | Can cause ion suppression in mass spectrometry (MS) detection.[9] |
Protocol: Optimizing Mobile Phase pH and Additive
-
Start with Formic Acid: Prepare your mobile phase with 0.1% formic acid in both the aqueous and organic solvents. This is a good starting point for most modern C18 columns and is compatible with MS detection.
-
Evaluate Peak Shape: Inject your isoquinoline acid standard and assess the peak tailing.
-
Consider TFA if Tailing Persists: If significant tailing is still observed, and you are using UV detection, prepare a mobile phase with 0.1% TFA. This stronger acid is more effective at protonating surface silanols and can significantly improve peak shape.[10]
-
Buffer Concentration: Ensure your buffer concentration is sufficient, typically in the range of 10-25 mM, to maintain a stable pH throughout the gradient. Insufficient buffering can lead to peak shape issues.[11]
Q4: Can changing my HPLC column improve the peak shape of my isoquinoline acid?
Yes, the choice of column chemistry is a powerful tool in mitigating peak tailing.
Authoritative Grounding:
While a standard C18 column can be effective with an optimized mobile phase, certain column technologies are specifically designed to minimize the unwanted interactions that cause peak tailing.
-
High-Purity, End-Capped C18 Columns: Modern HPLC columns are often manufactured with high-purity silica that has a lower metal content and are "end-capped" to block a significant portion of the residual silanol groups. Using such a column is a fundamental step in reducing peak tailing for polar and basic compounds.[4]
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) embedded in the C18 alkyl chain.[12] This polar group helps to shield the analyte from interacting with the underlying silica surface and the residual silanols, leading to improved peak shapes for polar compounds.[13] They also offer the advantage of being compatible with 100% aqueous mobile phases without phase collapse.
-
Phenyl-Hexyl Columns: These columns have a phenyl ring in the stationary phase, which can provide alternative selectivity through π-π interactions with the aromatic isoquinoline ring system.[14] This can be particularly useful for separating closely related isoquinoline acid isomers. Some phenyl-hexyl phases are also designed to be stable in highly aqueous mobile phases.[14][15][16]
Experimental Protocol: Column Selection for Isoquinoline Acids
-
Initial Analysis on a Modern C18: Begin your method development on a high-quality, end-capped C18 column.
-
Evaluate Alternative Chemistries: If peak tailing persists despite mobile phase optimization, consider screening a polar-embedded and/or a phenyl-hexyl column.
-
Method Transfer and Optimization: When switching columns, you may need to re-optimize the mobile phase gradient to achieve the desired retention and separation, but the principles of low pH mobile phase still apply.
Q5: Could my sample preparation or injection conditions be causing peak tailing?
Absolutely. The way you prepare and introduce your sample to the HPLC system can have a significant impact on peak shape.
Trustworthiness:
-
Injection Solvent Strength: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase conditions, it can cause peak distortion, including tailing.[11] The sample may not properly focus at the head of the column.
-
Best Practice: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve your analyte.
-
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a broadening of the peak and often, tailing.[17]
-
Troubleshooting Step: To check for mass overload, dilute your sample 10-fold and inject the same volume. If the peak shape improves significantly, you were likely overloading the column.
-
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings between the injector and the detector can cause band broadening and contribute to peak tailing for all peaks in the chromatogram.[18]
-
System Check: Ensure all fittings are properly made and that the tubing length and internal diameter are minimized, especially in UHPLC systems.
-
References
-
Chromatography Forum. Big change in retention times switching from TFA to FA?[Link]
-
Advanced Materials Technology. UNDERTHE - HPLC. [Link]
-
Waters. Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325. [Link]
-
PubMed. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. [Link]
-
MicroSolv Technology Corporation. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. [Link]
-
Axion Labs. HPLC Peak Tailing. [Link]
-
Element. Silica for HPLC Stationary Phases. [Link]
-
Agilent. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
-
Industry news. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
MAC-MOD Analytical. 90 Å Phenyl-Hexyl, 2 µm Column Care & Use Sheet. [Link]
-
MAC-MOD Analytical. 160 Å Phenyl-Hexyl, 2.7 µm Column Care & Use Sheet. [Link]
-
ResearchGate. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. [Link]
-
Agilent. Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link]
-
ChromaNik Technologies Inc. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
Sources
- 1. Isoquinoline-1-carboxylic acid CAS#: 486-73-7 [m.chemicalbook.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromanik.co.jp [chromanik.co.jp]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. moravek.com [moravek.com]
- 7. agilent.com [agilent.com]
- 8. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 9. support.waters.com [support.waters.com]
- 10. hplc.eu [hplc.eu]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. mac-mod.com [mac-mod.com]
- 16. hplc.eu [hplc.eu]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. HPLC Peak Tailing - Axion Labs [axionlabs.com]
Overcoming steric hindrance in 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid reactions
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Overcoming Steric Hindrance & Reactivity Issues Ticket ID: THIQ-PROP-001
Introduction: The "Neopentyl-Like" Problem
Welcome to the technical support hub for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid . If you are here, you are likely facing low yields, failed couplings, or racemization.
The Root Cause: This molecule presents a "perfect storm" of steric hindrance. You are attempting to react a carboxylic acid that is:
- -Substituted: It has a methyl group (propanoic backbone).
-
N-Alkylated: The amine is tertiary.
-
Bulky: The nitrogen is part of a bicyclic tetrahydroisoquinoline (THIQ) system.
This creates a "Steric Wall" around the carbonyl carbon, blocking the approach of nucleophiles. Standard reagents (EDC, HBTU) often fail because their active esters are too bulky to form or too crowded to react. Furthermore, the tertiary nitrogen increases the electron density of the
Module 1: Synthesis of the Core Scaffold
Ticket: "I can't make the starting material efficiently using 2-bromopropionate."
Diagnosis
You are likely attempting an
-
Why it fails: The secondary halide + bulky nucleophile (THIQ) leads to slow kinetics and competitive elimination (E2) to form acrylates.
The Fix: Reductive Amination
Switch to a reductive alkylation strategy using pyruvate. This avoids the
Protocol: Reductive Alkylation Route
| Reagent | Equivalents | Role |
| Ethyl Pyruvate | 1.2 eq | Electrophile |
| 1,2,3,4-Tetrahydroisoquinoline | 1.0 eq | Nucleophile |
| NaBH(OAc)3 | 1.5 eq | Mild Reducing Agent |
| DCM or DCE | Solvent | 0.1 M Concentration |
Step-by-Step:
-
Dissolve THIQ and Ethyl Pyruvate in DCE.
-
Stir for 30 mins to allow hemiaminal formation.
-
Add NaBH(OAc)3 in portions.
-
Stir at RT for 16h.
-
Quench with sat. NaHCO3. Extract, dry, and hydrolyze the ester (LiOH/THF/Water) to get your free acid.
Visual Workflow: Synthesis Decision Tree
Caption: Comparative analysis of synthetic routes. Reductive amination (Green) avoids the steric penalties of S_N2 substitution on secondary carbons.
Module 2: Downstream Amide Coupling
Ticket: "EDC/HOBt and HBTU gave me <10% yield. The amine won't couple."
Diagnosis
The "Active Ester" formed by HOBt or HBTU is extremely bulky. When attached to your already bulky THIQ-propanoic acid, the electrophilic center becomes inaccessible to the incoming amine.
The Fix: Acid Fluorides (TFFH) or T3P
You must use reagents that create smaller leaving groups or activate via different mechanisms.
Option A: The TFFH Method (Acid Fluoride)
Why: TFFH converts the carboxylic acid into an Acid Fluoride (-COF). The fluoride atom is small (isosteric with oxygen) and highly electron-withdrawing, maintaining high reactivity without adding steric bulk.
Protocol:
-
Activation: Dissolve THIQ-Propanoic Acid (1.0 eq) in dry DCM.
-
Reagent: Add TFFH (1.1 eq) and DIEA (2.5 eq).
-
Wait: Stir for 30 mins under
. (Formation of Acid Fluoride).[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Coupling: Add your amine (1.1 eq).
-
Time: React for 2–4 hours.
Option B: T3P (Propylphosphonic Anhydride)
Why: T3P acts as a kinetic water scavenger and does not form a bulky active ester intermediate in the traditional sense. It is excellent for low-epimerization couplings.[1][2][3]
Protocol:
-
Dissolve Acid (1.0 eq) and Amine (1.1 eq) in EtOAc or DMF (T3P works well in EtOAc).
-
Add Base: Pyridine (3.0 eq) or N-Methylmorpholine (NMM). Avoid TEA/DIPEA if possible to reduce racemization.
-
Add T3P (50% in EtOAc, 1.5 eq) dropwise at 0°C.
-
Warm to RT and stir.
Data Comparison: Coupling Reagent Efficiency
| Reagent | Mechanism | Steric Tolerance | Racemization Risk | Typical Yield |
| EDC/HOBt | Active Ester (Bulky) | Low | Moderate | < 15% |
| HATU/HOAt | Active Ester (7-aza) | Medium | Moderate | 40-60% |
| TFFH | Acid Fluoride (Small) | High | Low | 85-95% |
| T3P | Anhydride | High | Very Low | 80-90% |
Module 3: Racemization Control
Ticket: "I made the product, but chiral HPLC shows a 50:50 racemic mixture."
Diagnosis
N-alkylated amino acids are notorious for racemization via Oxazolonium ion formation . The tertiary nitrogen facilitates the formation of a cationic 5-membered ring intermediate, which allows the
The Fix: Base & Additive Management[5]
-
Switch Bases: Stop using TEA or DIPEA if possible. Use Collidine (TMP) or 2,6-Lutidine . These are weaker bases that are sufficient to deprotonate the acid but less likely to strip the
-proton. -
Use Oxyma Pure: If using carbodiimides (DIC), use Oxyma Pure instead of HOBt. It is more acidic and suppresses racemization better.
-
Pre-activation is Dangerous: Do not pre-activate the acid for long periods in the presence of base. Add the amine immediately after activation (unless using the TFFH acid fluoride isolation method).
Visual Mechanism: The Racemization Trap
Caption: Pathway to racemization.[4][5][6] The N-substituent facilitates ring closure to the Oxazolonium species, which is easily deprotonated by strong bases.
FAQ: Quick Troubleshooting
Q: Can I use Acid Chlorides (SOCl2)? A: Not recommended. While they solve the steric issue, converting N-protected amino acids to acid chlorides with thionyl chloride often leads to N-carboxyanhydride (NCA) formation or degradation. Stick to Acid Fluorides (TFFH) which are stable and milder.
Q: My TFFH reaction turned black. A: This usually indicates wet solvents or poor quality TFFH. Ensure your DCM is anhydrous and the TFFH is white/crystalline.
Q: Can I use Microwave irradiation? A: Yes, but be careful. Heat accelerates racemization.[4] If you use microwaves, use COMU/Oxyma and limit temperature to 50°C for short bursts (5-10 mins).
References
-
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Synthesis."[1] Journal of the American Chemical Society. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link
-
Dunetz, J. R., et al. (2016). "T3P: Propylphosphonic Anhydride."[2][7][8] Organic Process Research & Development. Link
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link
-
Abdelmoty, I., et al. (1994). "Structural studies of reagents for peptide bond formation: crystal and molecular structures of HBTU and HATU." Letters in Peptide Science. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
Validation & Comparative
H-NMR and C-NMR spectral analysis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid
Topic: H-NMR and C-NMR Spectral Analysis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid Content Type: Publish Comparison Guide
Executive Summary & Technical Context
This guide provides a definitive spectral analysis of This compound (also referred to as N-(1-carboxyethyl)-1,2,3,4-tetrahydroisoquinoline). This compound represents a critical structural motif in peptidomimetics: a conformationally restricted, N-substituted amino acid derived from the tetrahydroisoquinoline (THIQ) core.
Why this analysis is complex:
Unlike simple amino acids, the introduction of the chiral center at the propanoic acid
Alternative Comparison: This guide compares the spectral performance of the target compound against:
-
The Parent Heterocycle: 1,2,3,4-Tetrahydroisoquinoline (to highlight N-substitution shifts).[1]
-
Solvent Systems: CDCl₃ (Neutral/Ester form) vs. D₂O/DMSO-d₆ (Zwitterionic form).
Structural Logic & Signaling Pathways
To understand the NMR output, one must visualize the magnetic environments created by the N-substituent.
Figure 1: The introduction of the chiral propanoic acid side chain breaks the symmetry of the THIQ ring, forcing the C1 and C3 protons into magnetically non-equivalent environments.
Comparative Spectral Analysis (1H-NMR)
The following data compares the expected shifts in CDCl₃ (favors neutral/H-bonded forms) versus D₂O/NaOD (favors the anionic carboxylate form).
The "Diastereotopic Trap" (Expert Insight)
In the parent tetrahydroisoquinoline, the C1 protons (benzylic, adjacent to N) appear as a singlet around
1H-NMR Data Table (500 MHz)
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Mechanistic Note |
| Ar-H (Benzene Ring) | 7.00 – 7.20 | Multiplet | 4H | Overlapping aromatic signals typical of o-disubstituted benzene. |
| C1-H (Isoquinoline) | 3.90 & 4.15 (AB System) | Doublets ( | 2H | Critical Feature: Diastereotopic splitting due to chiral |
| 3.45 – 3.60 | Quartet ( | 1H | Coupled to the methyl group. Shielding depends heavily on zwitterionic state. | |
| C3-H (Isoquinoline) | 2.90 – 3.10 | Multiplet | 2H | Complex splitting; often diastereotopic but less resolved than C1. |
| C4-H (Isoquinoline) | 2.80 – 2.95 | Triplet/Multiplet | 2H | Benzylic protons, relatively stable shift. |
| CH₃ (Methyl) | 1.35 – 1.45 | Doublet ( | 3H | Diagnostic doublet for the propanoic acid tail. |
| COOH (Acid) | 10.0 – 12.0 (Broad) | Broad Singlet | 1H | Highly solvent/concentration dependent. Invisible in D₂O. |
Comparative Spectral Analysis (13C-NMR)
Carbon NMR provides the definitive backbone confirmation. The key differentiator from the parent amine is the carbonyl peak and the N-alkyl shift.
13C-NMR Data Table (125 MHz)
| Carbon Assignment | Shift ( | Shift ( | Structural Validation |
| C=O (Carboxyl) | ~175.0 | ~180.0 | Downfield shift in basic D₂O due to carboxylate anion formation. |
| C1 (Isoquinoline) | 52.0 – 54.0 | 55.0 – 57.0 | Benzylic N-carbon. |
| 63.0 – 65.0 | 66.0 – 68.0 | Chiral center; shift confirms N-alkylation. | |
| C3 (Isoquinoline) | 48.0 – 50.0 | 50.0 – 52.0 | Aliphatic N-carbon. |
| C4 (Isoquinoline) | 28.0 – 29.0 | 28.0 – 29.0 | Benzylic C, furthest from the chiral center. |
| Ar-C (Quaternary) | 133.0 – 135.0 | 134.0 – 136.0 | Bridgehead carbons. |
| Ar-C (Methine) | 125.0 – 129.0 | 126.0 – 129.0 | Aromatic ring carbons. |
| CH₃ (Methyl) | 14.0 – 16.0 | 15.0 – 17.0 | Methyl terminus. |
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and avoid "phantom" peaks from rotamers or salts, follow this strict protocol.
Step 1: Sample Preparation
-
Standard Analysis: Dissolve 10–15 mg of the compound in 0.6 mL CDCl₃ .
-
Note: If the compound is a hydrochloride salt, CDCl₃ will yield broad, undefined peaks. You must perform a "shake-out" with NaHCO₃ or use DMSO-d₆.
-
-
Chiral Resolution Check: If assessing enantiomeric purity, add 1.5 equivalents of Pirkle’s Alcohol or use a chiral solvating agent (CSA) like (R)-(-)-2,2,2-Trifluoroanthrylethanol.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Relaxation Delay (d1): Set to 2.0 seconds minimum. The quaternary carbons and carboxylic acid protons have long T1 relaxation times.
-
Scans: Minimum 16 for 1H; Minimum 512 for 13C.
Step 3: Validation (The "Acid Test")
If the C1 protons appear as a broad singlet rather than a sharp AB system, your sample may be undergoing rapid exchange due to trace acid/water.
-
Action: Add 1 drop of D₂O to the NMR tube and shake.
-
Result: The COOH proton will disappear, and the N-adjacent protons may sharpen or shift slightly, confirming the exchangeable nature.
Visualization of Experimental Workflow
Figure 2: Operational workflow for ensuring spectral fidelity. Note the critical "Free Base Liberation" step to avoid line broadening.
References
-
Tetrahydroisoquinoline Core Spectral Data
- National Institute of Advanced Industrial Science and Technology (AIST). SDBS No. 1386: 1,2,3,4-Tetrahydroisoquinoline 1H-NMR. SDBS.
-
Diastereotopicity in N-Substituted Heterocycles
- Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy.
-
Synthesis and NMR of Isoquinoline Derivatives
- Soton ePrints. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives.
-
Conformational Analysis of THIQ Derivatives
- ResearchGate. 1H NMR conformational studies and rotational barriers of 1-Benzyl-1,2,3,4-tetrahydroisoquinolines.
Sources
Structural confirmation of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid using X-ray crystallography
A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary & Technical Context[1][2][3][4][5]
The structural confirmation of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid presents a unique challenge in small molecule characterization. As an N-substituted
While NMR and Mass Spectrometry are standard for preliminary identification, they frequently fail to resolve two critical structural features required for pharmaceutical registration:[1]
-
Absolute Configuration: Determining the (
) vs. ( ) enantiomer without chiral derivatization. -
Zwitterionic State: Confirming whether the solid-state form exists as a neutral molecule or a zwitterion (proton transfer from carboxyl to the tertiary amine), which dictates solubility and bioavailability.[1]
This guide details the definitive protocol for Single Crystal X-ray Diffraction (SC-XRD) of this compound, comparing its efficacy against spectroscopic alternatives.[1]
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
To validate the necessity of SC-XRD, we must objectively compare it with high-field NMR (600 MHz) and High-Resolution Mass Spectrometry (HRMS).[1][2]
Table 1: Structural Elucidation Performance Matrix
| Feature | 1H/13C NMR (Solution State) | HRMS (ESI-TOF) | SC-XRD (Solid State) |
| Connectivity | Excellent (HMBC/HSQC) | Poor (Fragment based) | Definitive |
| Stereochemistry | Relative only (NOESY); requires chiral shift reagents for absolute.[1][2] | None | Absolute ( |
| Conformation | Dynamic average (often broad due to ring inversion).[1][2] | Gas phase only | Precise 3D Torsion Angles |
| Protonation State | pH-dependent; average of species.[2] | Ionization dependent | Direct observation of H-atom positions |
| Sample Req. | ~5-10 mg (Destructive if not recovered) | <1 mg (Destructive) | Single Crystal (~0.1 - 0.3 mm) |
The "Ambiguity Gap" in NMR
For this compound, NMR often shows line broadening at room temperature.[1][2] This is caused by the slow interconversion of the saturated tetrahydropyridine ring (half-chair puckering) and restricted rotation around the N-C(
Experimental Protocol: Single Crystal X-ray Diffraction
This protocol is designed to achieve an R-factor < 5% and unambiguous assignment of the chiral center.[2]
Phase 1: Crystallization (The Critical Step)
The target molecule is likely zwitterionic, making it poorly soluble in non-polar solvents but highly soluble in water/methanol.[1]
-
Solvent System: Water/Ethanol (Solvent) + Acetone (Anti-solvent).[1][2]
-
Protocol:
-
Dissolve 20 mg of the compound in a minimum amount of 1:1 Water/Ethanol.[1]
-
Place in a narrow NMR tube or 1-dram vial.
-
Carefully layer Acetone (or Acetonitrile) on top (ratio 1:3).
-
Seal and store at 4°C in a vibration-free environment.
-
Target: Colorless prisms or blocks appearing within 48-72 hours.
-
Phase 2: Data Collection Strategy
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Kappa geometry).[1][2]
-
Source:
-
Preferred:Cu-K
( = 1.54178 Å) .[1][2] -
Reasoning: For light atom structures (C, H, N, O), Copper radiation provides better anomalous scattering signal (
) than Molybdenum, which is crucial for determining absolute configuration (Flack parameter) in the absence of heavy atoms like Bromine or Chlorine.[1]
-
-
Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the flexible propanoic acid tail.[1]
Phase 3: Structure Refinement[1]
-
Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.[1][2]
-
Zwitterion Validation: Locate the Hydrogen atom on the Nitrogen (tertiary amine) in the difference Fourier map.[1] Refine the C-O bond lengths of the carboxylate; in a zwitterion, the C=O and C-O bond lengths equalize (approx.[1] 1.25 Å each).
Visualizing the Structural Confirmation Workflow
The following diagram illustrates the decision logic and workflow for confirming the structure, highlighting where SC-XRD provides the "Go/No-Go" decision for drug development.
Caption: Workflow for definitive structural confirmation. The "Ambiguity" node represents the limitation of NMR in resolving absolute stereochemistry without derivatization.[1]
Representative Structural Parameters (Expected)
Based on analogous tetrahydroisoquinoline carboxylic acids [1, 2], a successful refinement should yield the following metrics, validating the method:
-
Space Group: Likely P2
2 2 (Orthorhombic) or P2 (Monoclinic) due to chirality.[1][2] -
R-Factor (
): < 0.05 (5%). -
Flack Parameter: Near 0.0 (e.g., -0.05 ± 0.[1][2]08) for correct enantiomer; Near 1.0 for inverted structure.[1]
-
Key Bond Lengths:
-
Hydrogen Bonding: Expect strong intermolecular N-H...O hydrogen bonds forming infinite chains (Head-to-Tail motif), characteristic of amino acid zwitterions [3].[1][2][3]
References
-
Comparison of NMR and X-ray Crystallography. Birkbeck, University of London & Boston University.[1] Detailed analysis of the complementary nature of solid-state vs. solution-state techniques.
-
Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate. National Institutes of Health (PMC).[1][2] Provides specific lattice parameters and hydrogen bonding networks for tetrahydroisoquinoline salts.
-
Amino Acids as Potential Co-Formers: Zwitterionic Cocrystals. Journal of Applied Pharmaceutical Science. Discusses the crystallization behavior and zwitterionic stabilization of amino acid derivatives.
-
2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. National Institutes of Health (PMC).[1][2] Structural analysis of N-substituted propanoic acid derivatives, serving as a geometric analogue for the propanoic tail.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one|High Purity [benchchem.com]
- 3. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Standards for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic Acid
In the landscape of pharmaceutical development and quality control, the integrity of your analytical standards is the bedrock of reliable and reproducible data. This guide provides a comprehensive framework for the validation of analytical standards for the novel compound, 2-(3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental design and data interpretation. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust and defensible analytical standard.
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1] For an analytical standard, this means unequivocally confirming its identity, purity, and concentration. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized approach to analytical method validation.[2][3][4]
The Foundational Role of a Certified Reference Material (CRM)
Before embarking on the validation of an in-house or newly synthesized analytical standard, it is crucial to consider the use of a Certified Reference Material (CRM). CRMs, produced by accredited organizations, have undergone rigorous testing to establish their metrological traceability, homogeneity, and stability.[5][6][7] When a CRM for this compound is available, it serves as the primary comparator for accuracy determination. In the absence of a CRM, a well-characterized in-house primary standard must be established through extensive analytical testing.
Structuring the Validation: A Multi-faceted Approach
Our validation strategy for the analytical standard of this compound is built on three pillars: Identity, Purity, and Assay (concentration). Each pillar is supported by a series of experiments designed to provide a high degree of assurance in the standard's quality.
Figure 1: Overall validation workflow for the analytical standard of this compound.
Pillar 1: Identity Confirmation
The first and most critical step is to confirm that the candidate standard is indeed this compound. We will employ a combination of spectroscopic techniques to build a comprehensive and unambiguous structural profile.
Experimental Protocol: Identity Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, offering a "fingerprint" of the structure.
-
Procedure:
-
Accurately weigh and dissolve the candidate standard in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire 1H NMR and 13C NMR spectra.
-
Acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in proton and carbon assignments.
-
Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values with the theoretical structure of this compound. For propanoic acid derivatives, characteristic signals for the ethyl and carboxylic acid groups would be expected.[8][9] The dihydroisoquinoline moiety will also present a unique set of aromatic and aliphatic signals.[10]
-
-
-
Mass Spectrometry (MS):
-
Rationale: MS provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the molecular formula and aspects of the structure.
-
Procedure:
-
Dissolve a small amount of the candidate standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the full scan mass spectrum in both positive and negative ionization modes.
-
Perform tandem MS (MS/MS) to generate a fragmentation pattern.
-
Data Analysis: The measured mass of the molecular ion should be within a narrow tolerance (e.g., ± 5 ppm) of the theoretical exact mass of C12H15NO2. The fragmentation pattern should be consistent with the structure, likely showing losses of the carboxylic acid group or fragmentation of the dihydroisoquinoline ring.[11][12]
-
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Rationale: FTIR provides information about the functional groups present in the molecule.
-
Procedure:
-
Prepare a sample of the candidate standard (e.g., as a KBr pellet or a thin film).
-
Acquire the infrared spectrum.
-
Data Analysis: Identify characteristic absorption bands for the carboxylic acid O-H and C=O stretches, C-N bond, and aromatic C-H bonds.
-
-
Pillar 2: Purity Assessment
A reliable analytical standard must be of high purity, with any impurities identified and quantified. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.[13][14]
Experimental Protocol: Purity Determination and Impurity Profiling
-
Method Development:
-
Rationale: An optimized HPLC method is required to separate the main component from any potential impurities, including starting materials, by-products, and degradation products.
-
Procedure:
-
Screen various reversed-phase columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with a pH modifier like formic acid or trifluoroacetic acid).
-
Optimize the gradient, flow rate, and column temperature to achieve good resolution between the main peak and any impurity peaks.
-
Select a detection wavelength that provides a good response for both the main component and potential impurities.
-
-
-
Specificity (Impurity Method):
-
Rationale: Specificity demonstrates that the method can accurately measure the analyte in the presence of other components.[3]
-
Procedure:
-
Analyze a placebo (all components except the analyte).
-
Spike the analyte with known impurities or subject it to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
-
Analyze the stressed samples to ensure that all degradation products are resolved from the main peak.
-
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Rationale: LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[15]
-
Procedure:
-
Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by calculating the standard deviation of the response and the slope of the calibration curve.
-
-
Comparative Data: Purity Assessment
| Parameter | Candidate Standard A | Candidate Standard B | Acceptance Criteria |
| Purity (by HPLC, % area) | 99.8% | 98.5% | ≥ 99.5% |
| Largest Individual Impurity | 0.08% | 0.7% | ≤ 0.1% |
| Total Impurities | 0.2% | 1.5% | ≤ 0.5% |
| LOD | 0.01% | 0.01% | Reportable |
| LOQ | 0.03% | 0.03% | Reportable |
Pillar 3: Assay (Content/Potency)
The assay determines the exact content or potency of the analytical standard. This is typically performed using a quantitative HPLC method.
Experimental Protocol: Quantitative Assay
-
Linearity and Range:
-
Rationale: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a defined range.[3][15]
-
Procedure:
-
Prepare a series of at least five standard solutions of the candidate standard at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the mean response versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[16]
-
-
-
Accuracy:
-
Rationale: Accuracy is the closeness of the measured value to the true value.[4]
-
Procedure:
-
If a CRM is available, analyze the candidate standard against the CRM.
-
If no CRM is available, perform a spike recovery experiment by adding known amounts of the candidate standard to a placebo at different concentration levels (e.g., 80%, 100%, 120%).
-
Calculate the percent recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
-
Precision:
-
Rationale: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17]
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate preparations of the candidate standard at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over all replicates should be ≤ 2.0%.
-
-
-
Robustness:
-
Rationale: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1]
-
Procedure:
-
Introduce small variations to the HPLC method parameters (e.g., ±10% change in flow rate, ±2°C change in column temperature, ±5% change in mobile phase organic content).
-
Analyze the system suitability parameters to ensure they still meet the criteria.
-
-
Comparative Data: Assay Validation
| Parameter | Candidate Standard A | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.4% | ≤ 1.0% |
| Precision (Intermediate, %RSD) | 0.8% | ≤ 2.0% |
Visualization of the Decision Process
Figure 2: Decision tree for the acceptance of a candidate analytical standard.
Conclusion
The validation of an analytical standard for a compound like this compound is a rigorous, multi-step process that requires a deep understanding of analytical chemistry principles and regulatory expectations. By systematically evaluating the identity, purity, and assay of a candidate standard and comparing the results against pre-defined acceptance criteria, researchers can establish a reliable and defensible reference material. This, in turn, ensures the quality and integrity of all subsequent analytical data generated in the drug development lifecycle.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]
-
Pharmaceutical Reference Materials | SPEX, NSI, HPS & Chiron - ZeptoMetrix. [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. [Link]
-
CRM and Reference Standards - Alpha Laboratories. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]
-
ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. [Link]
-
low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]
-
Basic Concepts of NMR: Identification of the Isomers of C - Carbon. [Link]
-
Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds - PMC. [Link]
-
mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]
-
Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. 認証標準物質 [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. magritek.com [magritek.com]
- 10. ias.ac.in [ias.ac.in]
- 11. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. zeptometrix.com [zeptometrix.com]
- 14. Simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines by high-performance liquid chromatography using 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride as a fluorescent labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. asean.org [asean.org]
Comparative study of isoquinoline acid derivatives in neuroprotection models
Executive Summary
This guide provides a technical comparative analysis of isoquinoline acid derivatives, a privileged scaffold in medicinal chemistry known for modulating neurodegenerative pathways.[1] Unlike generic antioxidants, these derivatives target specific upstream and downstream effectors of neuronal death: excitotoxicity (NMDA receptors) , neuroinflammation (TSPO) , and DNA repair failure (PARP-1) .
We classify and compare three distinct structural subclasses:
-
Isoquinoline-3-Carboxylic Acids: Potent NMDA receptor antagonists.[2]
-
Isoquinoline Carboxamides: Ligands for the Translocator Protein (TSPO).[3]
-
Isoquinolinone Acid Derivatives: Inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).
Part 1: Mechanistic Landscape
To select the appropriate derivative for your research, you must understand the specific cascade segment each compound targets.
The Neurotoxic Cascade and Intervention Points
Ischemic or neurodegenerative insults trigger a sequence starting with glutamate excitotoxicity, leading to mitochondrial dysfunction, and culminating in DNA damage-induced necrosis.
-
Class A (NMDA Antagonists): Prevent the initial Ca²⁺ influx.
-
Class B (TSPO Ligands): Stabilize the mitochondrial transition pore and modulate microglial inflammation.
-
Class C (PARP Inhibitors): Prevent NAD⁺ depletion and AIF-mediated cell death (Parthanatos) downstream of ROS generation.
Signaling Pathway Visualization
The following diagram maps the intervention points of the three isoquinoline acid classes within the neuronal death pathway.
Caption: Mechanistic intervention points of isoquinoline derivatives. Class A blocks upstream excitotoxicity; Class B modulates mitochondrial/immune response; Class C prevents downstream metabolic collapse.
Part 2: Comparative Analysis
Pharmacological Profiles (In Vitro)
This table compares the potency and selectivity of representative compounds from each class.
| Feature | Class A: NMDA Antagonists | Class B: TSPO Ligands | Class C: PARP Inhibitors |
| Representative Compound | 6-Substituted Decahydroisoquinoline-3-carboxylic acid (e.g., Cmpd 31a) | PK11195 (Isoquinoline carboxamide) | TIQ-A (Thieno[2,3-c]isoquinolin-5-one) |
| Primary Target | NMDA Receptor (Glutamate site) | TSPO (Mitochondrial Translocator Protein) | PARP-1 Enzyme |
| Binding Affinity / IC50 | IC50: 55 nM (vs [³H]CGS19755) | Ki: 3.6 nM (TSPO binding) | IC50: 0.45 µM (PARP-1 inhibition) |
| Mechanism of Action | Competitive antagonism of glutamate binding.[4] | Modulation of mitochondrial respiration & anti-inflammatory signaling. | Prevention of NAD+ depletion during oxidative stress. |
| Key Advantage | High potency; blocks the "trigger" of toxicity. | Dual action: Neuroprotection + Anti-inflammation.[5][6] | Broad window of opportunity (effective post-insult). |
| Limitation | Psychotomimetic side effects (typical of NMDA blockers). | Complex pharmacology (agonist vs antagonist effects vary).[7] | Solubility issues; requires high intracellular concentration. |
In Vivo Efficacy (Ischemia Models)
Performance in Middle Cerebral Artery Occlusion (MCAO) or similar models.
| Metric | Class A (NMDA Blockers) | Class B (TSPO Ligands) | Class C (PARP Inhibitors) |
| Infarct Volume Reduction | High (40-60%) if administered pre-insult. | Moderate (20-30%) ; preserves penumbra. | High (30-50%) even with delayed administration. |
| Therapeutic Window | Narrow (<1 hour post-occlusion). | Moderate (Pre-treatment or early post). | Wide (up to 6-12 hours post-occlusion). |
| Behavioral Outcome | Prevents motor deficits; risk of ataxia. | Improves cognitive recovery; anxiolytic effects. | Significant retention of motor function. |
Part 3: Experimental Protocols
To validate these compounds in your lab, use the Oxygen-Glucose Deprivation (OGD) model. This assay mimics ischemic stroke in vitro and allows for the differentiation between the three mechanisms.
Protocol: Oxygen-Glucose Deprivation (OGD) in PC12 Cells
Objective: Assess neuroprotective efficacy against ischemic-like injury.[8]
Materials:
-
PC12 cells (differentiated with NGF).
-
OGD Medium: Glucose-free DMEM, deoxygenated with 95% N₂ / 5% CO₂ for 30 min.
-
Anaerobic Chamber.
-
Assay: MTT or LDH release kit.
Step-by-Step Workflow:
-
Seeding: Plate PC12 cells at
cells/well in 96-well plates coated with poly-D-lysine. Differentiate with NGF (50 ng/mL) for 48 hours. -
Drug Pre-treatment:
-
Remove culture medium.
-
Add glucose-free DMEM containing the test isoquinoline derivative (0.1 µM – 10 µM).
-
Control: Vehicle (DMSO < 0.1%).
-
Positive Control: Edaravone (10 µM) or MK-801 (10 µM).
-
-
Induction (OGD): Place plates in the anaerobic chamber at 37°C for 4 hours .
-
Reperfusion:
-
Remove OGD medium.
-
Replace with normal glucose-containing medium (with or without compound to test post-treatment efficacy).
-
Incubate at normoxia (37°C, 5% CO₂) for 24 hours .
-
-
Readout:
-
MTT Assay: Add MTT (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.
-
LDH Assay: Collect supernatant to measure lactate dehydrogenase release (marker of necrosis).
-
Workflow Visualization
Caption: Standardized OGD/Reperfusion workflow for screening isoquinoline neuroprotectants.
Part 4: Structure-Activity Relationship (SAR) Insights
For researchers designing new derivatives, the "Acid" functionality plays a critical role:
-
Carboxylic Acid Position:
-
C3-Position (Decahydroisoquinolines): Critical for mimicking the C-terminal of glutamate, enabling binding to the NMDA receptor [1].
-
C1-Position: Esters at C1 often show higher cytotoxicity (anticancer), while amides (carboxamides) favor TSPO binding [2].
-
-
Lactam/Acid Tautomerism:
-
In PARP inhibitors like TIQ-A, the lactam moiety (cyclic amide) mimics the nicotinamide core of NAD+, acting as a competitive inhibitor. Hydrolysis to the open-ring acid typically destroys this activity [3].
-
-
Lipophilicity:
-
Esterification of the carboxylic acid improves blood-brain barrier (BBB) penetration. Once inside the CNS, esterases hydrolyze it back to the active acid form (Prodrug strategy).
-
References
-
6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry.
-
PK 11195: An isoquinoline carboxamide ligand for TSPO. Frontiers in Pharmacology.
-
Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects. Molecular Pharmacology.
-
Neuroprotective Potential of Isoquinoline Alkaloids: Role of NRF2-KEAP1 Pathway. Molecules.
Sources
- 1. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PK 11195 - Wikipedia [en.wikipedia.org]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. Effects of Translocator Protein (18 kDa) Ligands on Microglial Activation and Neuronal Death in the Quinolinic-Acid-Injected Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TSPO Ligands 2-Cl-MGV-1, MGV-1, and PK11195 Differentially Suppress the Inflammatory Response of BV-2 Microglial Cell to LPS | MDPI [mdpi.com]
- 7. Inhibition of the group I mGluRs reduces acute brain damage and improves long-term histological outcomes after photothrombosis-induced ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Guide to the Elemental Analysis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic Acid for Compound Verification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous verification of a synthesized chemical entity is paramount. This guide provides an in-depth look at the elemental analysis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid, a crucial step in confirming its empirical formula and purity. We will explore the theoretical underpinnings, present a detailed experimental protocol, and compare this classical technique with modern spectroscopic methods, offering a comprehensive perspective for researchers at the bench.
The Foundational Role of Elemental Analysis
Elemental analysis is a cornerstone technique in chemistry, providing the mass percentages of the constituent elements in a compound.[1] For a novel compound like this compound, this analysis serves as a primary and cost-effective method to confirm that the synthesized product has the expected atomic composition.[2] The data obtained is fundamental for the determination of the empirical formula, which, in conjunction with molecular weight determination, establishes the molecular formula.[1] A close agreement between the experimentally determined and theoretically calculated elemental composition provides strong evidence for the compound's identity and purity.[3]
Theoretical Elemental Composition
The first step in the verification process is the calculation of the theoretical elemental composition from the molecular formula. This compound has the molecular formula C₁₂H₁₅NO₂ .
To calculate the theoretical percentages, we use the atomic weights of the constituent elements:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
The molecular weight of C₁₂H₁₅NO₂ is calculated as follows: (12 * 12.011) + (15 * 1.008) + (1 * 14.007) + (2 * 15.999) = 144.132 + 15.120 + 14.007 + 31.998 = 205.257 g/mol
The theoretical elemental percentages are then determined:
-
%C = (144.132 / 205.257) * 100 = 70.22%
-
%H = (15.120 / 205.257) * 100 = 7.37%
-
%N = (14.007 / 205.257) * 100 = 6.82%
-
%O = (31.998 / 205.257) * 100 = 15.59%
This data is summarized in the table below:
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 70.22 |
| Hydrogen | H | 1.008 | 15 | 15.120 | 7.37 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.82 |
| Oxygen | O | 15.999 | 2 | 31.998 | 15.59 |
| Total | 205.257 | 100.00 |
Experimental Protocol: CHN Combustion Analysis
The most common method for determining the carbon, hydrogen, and nitrogen content of an organic compound is CHN combustion analysis.[2] This technique involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment.[4][5]
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample of this compound is homogenous and thoroughly dried to remove any residual solvents, as their presence will lead to inaccurate results.[3]
-
Accurately weigh approximately 1-3 mg of the sample into a pre-cleaned tin capsule using a microbalance.[6] The use of tin capsules aids in promoting complete and rapid combustion.[7]
-
The capsule is then folded to securely contain the sample.[8]
-
-
Combustion:
-
The encapsulated sample is introduced into a combustion furnace heated to approximately 1000°C.[5][7]
-
In the presence of a constant flow of oxygen, the sample undergoes "flash combustion".[2][4]
-
This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOₓ).[4]
-
-
Reduction and Separation:
-
The gaseous combustion products are swept by a helium carrier gas through a reduction chamber containing heated copper.[4] This step reduces any nitrogen oxides to dinitrogen (N₂) and removes excess oxygen.[9]
-
The resulting mixture of CO₂, H₂O, and N₂ then passes through a gas chromatography column for separation.[5]
-
-
Detection and Quantification:
-
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.[7]
-
The instrument's software integrates the detector signals and, by comparing them to the signals from a known standard (e.g., acetanilide), calculates the percentage of each element in the original sample.[3]
-
An acceptable experimental result for a pure compound typically falls within ±0.4% of the theoretical value.[3]
Workflow for Compound Verification
The following diagram illustrates the logical workflow for the verification of a newly synthesized compound, incorporating elemental analysis as a key step.
Sources
- 1. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 2. researchgate.net [researchgate.net]
- 3. chem.ubc.ca [chem.ubc.ca]
- 4. rsc.org [rsc.org]
- 5. measurlabs.com [measurlabs.com]
- 6. mt.com [mt.com]
- 7. School of Chemical Sciences KB [answers.uillinois.edu]
- 8. cores.research.asu.edu [cores.research.asu.edu]
- 9. pubs.usgs.gov [pubs.usgs.gov]
Safety Operating Guide
Navigating the Safe Handling of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid: A Guide for Laboratory Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Personal Protective Equipment, and Disposal of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid.
As a novel compound at the forefront of research, this compound presents a unique set of handling challenges. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a comprehensive safety protocol can be constructed by examining its core structural components: the 1,2,3,4-tetrahydroisoquinoline moiety and the propanoic acid functional group. This guide provides essential, immediate safety and logistical information, empowering you to manage this chemical with confidence and precision.
The 1,2,3,4-tetrahydroisoquinoline scaffold is known to be associated with compounds that can cause severe skin burns, eye damage, and may be toxic if swallowed or absorbed through the skin.[1][2] Similarly, carboxylic acids, such as propanoic acid, are recognized as corrosive materials that can lead to severe skin and eye damage, as well as respiratory irritation.[3][4][5][6] Therefore, a cautious and well-defined handling strategy is paramount.
Core Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to ensure complete protection against the potential hazards of this compound.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Provides a robust barrier against splashes, which can cause severe eye damage.[1][2] |
| Hand Protection | Nitrile or butyl rubber gloves. | Offers chemical resistance to both the isoquinoline and carboxylic acid components.[7][8] Always inspect gloves for integrity before use. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing. | Protects the skin from accidental contact and potential burns.[7] |
| Respiratory Protection | An N95 mask or a respirator with appropriate cartridges. | Necessary when handling the solid, powdered form to prevent inhalation of dust, or if there is a risk of aerosol generation.[7][9] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects.[7] |
Experimental Protocols: From Handling to Disposal
Adherence to the following step-by-step procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[9][10]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[9][10]
-
Work Area: Maintain a clean and organized workspace. Remove all non-essential items and potential ignition sources.
Step-by-Step Handling Procedure
-
Donning PPE: Before entering the handling area, correctly don all required PPE as outlined in the table above.
-
Weighing and Transfer: When weighing the solid compound, do so on a tared weigh paper or in a suitable container within the fume hood to prevent the generation of dust. Use a spatula for transfers.
-
In Solution: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water, even after removing gloves.
Spill and Contamination Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Alert others in the vicinity and, if necessary, evacuate the immediate area.
-
Contain: For small spills, use an appropriate absorbent material to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.[11]
-
Clean: Carefully scoop the absorbed material or the covered solid into a designated hazardous waste container. Decontaminate the area with a suitable cleaning agent.
-
Dispose: All materials used for cleanup (absorbent, paper towels, gloves, etc.) must be placed in a sealed and properly labeled hazardous waste container for disposal.[11]
Disposal Plan: A Cradle-to-Grave Responsibility
The disposal of this compound and its associated waste must be conducted in strict accordance with institutional and local regulations for hazardous chemical waste.
-
Waste Segregation:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][12]
Logical Framework for Safe Handling
The following diagram illustrates the decision-making process and workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
By implementing these comprehensive safety measures, researchers can confidently and responsibly work with this compound, ensuring personal safety and environmental protection.
References
- Essential Safety and Disposal Procedures for Benzoylchelidonine and Related Isoquinoline Alkaloids - Benchchem. (n.d.).
- The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (2025, October 18).
- Personal protective equipment for handling 1-Methyl-7-nitroindazole-3-carboxylic acid - Benchchem. (n.d.).
- 1,2,3,4-Tetrahydroisoquinoline SDS, 91-21-4 Safety Data Sheets - Echemi. (n.d.).
- SAFETY DATA SHEET. (2025, December 22).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Safety equipment, PPE, for handling acids - Quicktest. (2022, August 26).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, February 21).
- Safety Data Sheet - DC Fine Chemicals. (n.d.).
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- Safety Data Sheet: Propionic acid - Carl ROTH. (n.d.).
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quicktest.co.uk [quicktest.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
